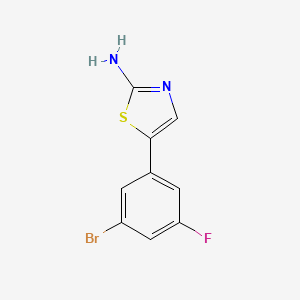

5-(3-Bromo-5-fluorophenyl)thiazol-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6BrFN2S |

|---|---|

Molecular Weight |

273.13 g/mol |

IUPAC Name |

5-(3-bromo-5-fluorophenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C9H6BrFN2S/c10-6-1-5(2-7(11)3-6)8-4-13-9(12)14-8/h1-4H,(H2,12,13) |

InChI Key |

DNCPMRCDWVSXDU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)C2=CN=C(S2)N |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 5 3 Bromo 5 Fluorophenyl Thiazol 2 Amine

Elucidation of Reaction Pathways and Intermediates for Thiazole (B1198619) Formation

The primary route for synthesizing 2-aminothiazoles, including 5-(3-bromo-5-fluorophenyl)thiazol-2-amine, is the Hantzsch thiazole synthesis. nih.govsynarchive.com This method involves the condensation reaction between an α-haloketone and a thioamide or, in this case, thiourea (B124793). chemhelpasap.comorganic-chemistry.org The generally accepted mechanism for this reaction proceeds through several key steps.

The reaction commences with a nucleophilic attack by the sulfur atom of thiourea on the α-carbon of the corresponding α-haloketone, which for the target compound is 2-bromo-1-(3-bromo-5-fluorophenyl)ethan-1-one. This step, typically an SN2 reaction, results in the displacement of the bromide ion and the formation of an S-alkylated isothiourea intermediate. chemhelpasap.comox.ac.uk Following this initial step, an intramolecular cyclization occurs. The nitrogen atom of the isothiourea intermediate attacks the electrophilic carbonyl carbon of the former ketone. This leads to the formation of a five-membered heterocyclic intermediate, a 4-hydroxy-4,5-dihydrothiazole derivative (a thiazoline (B8809763) alcohol). The final step is a dehydration (elimination of a water molecule) from this intermediate, which is often acid-catalyzed, to yield the aromatic 2-aminothiazole (B372263) ring. chemhelpasap.com

Key Intermediates in Hantzsch Thiazole Synthesis:

| Step | Intermediate Name | General Structure | Description |

| 1 | S-Alkylated Isothiourea | R-C(=O)-CH₂-S-C(=NH)-NH₂ | Formed after the initial SN2 attack of thiourea on the α-haloketone. |

| 2 | 4-Hydroxythiazoline | 4-hydroxy-4-(aryl)-4,5-dihydrothiazol-2-amine | The product of intramolecular cyclization. |

| 3 | Thiazolium Cation | Aromatic thiazole ring with a positive charge | A potential intermediate prior to final deprotonation, leading to the neutral product. |

The reaction pathway is entropically favorable due to the intramolecular nature of the cyclization step. ox.ac.uk The presence of the electron-withdrawing bromo- and fluoro- substituents on the phenyl ring is expected to enhance the electrophilicity of the carbonyl carbon, potentially facilitating the cyclization step.

Kinetic Studies and Rate-Determining Steps in Substituted Thiazole Synthesis

Ultrasound irradiation and the use of catalysts like silica-supported tungstosilisic acid have been shown to dramatically increase reaction rates and yields, often reducing reaction times from hours to minutes. nih.gov This suggests that these conditions lower the activation energy of the rate-determining step.

Factors Influencing Reaction Kinetics:

| Factor | Effect on Reaction Rate | Mechanistic Implication |

| Substituents on Phenyl Ring | Electron-withdrawing groups (e.g., -Br, -F) generally increase the rate. | Enhances the electrophilicity of the α-carbon and carbonyl carbon, accelerating both the SN2 and cyclization steps. |

| Solvent Polarity | Polar protic solvents can stabilize charged intermediates and transition states. | The choice of solvent can influence which step is rate-determining. |

| Catalyst | Acid catalysts facilitate the dehydration step. Phase-transfer catalysts can enhance the initial SN2 reaction. | Catalysts can change the reaction pathway or lower the activation energy of a specific step. |

| Temperature | Higher temperatures generally increase the rate. | Provides the necessary activation energy for the reaction to proceed. |

Transition State Analysis in Arylation and Functionalization Processes

The 2-amino group of this compound is a key site for further functionalization, particularly through N-arylation reactions. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are effective methods for this transformation. nih.govacs.org

Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), provides insight into the energy barriers and geometries of the key steps in the catalytic cycle. For a Pd-catalyzed N-arylation, the cycle typically involves:

Oxidative Addition: The palladium(0) catalyst adds to the aryl halide (e.g., an aryl bromide), forming a palladium(II) intermediate.

Coordination and Deprotonation: The 2-aminothiazole coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group couple, and the desired N-aryl-2-aminothiazole product is eliminated from the palladium center, regenerating the palladium(0) catalyst.

Role of Halogen Substituents in Reaction Mechanism and Regioselectivity

The bromine and fluorine atoms on the phenyl ring of this compound play a significant role in its synthesis and reactivity. nih.gov

Inductive Effects: Both bromine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). This effect is crucial during the Hantzsch synthesis, as it increases the electrophilicity of the carbonyl carbon in the starting α-haloketone, making it more susceptible to nucleophilic attack during the intramolecular cyclization step. researchgate.net

Resonance Effects: Fluorine has a weak resonance donating effect (+R), while bromine's is even weaker. However, for halogens, the inductive effect typically dominates their influence on reactivity.

Regioselectivity: In electrophilic substitution reactions on the thiazole ring, the electron-donating amino group at the C2 position directs incoming electrophiles primarily to the C5 position. pharmaguideline.com However, since the C5 position is already substituted with the aryl group, further electrophilic attack on the thiazole ring is less likely. For electrophilic aromatic substitution on the phenyl ring, the bromo- and fluoro- substituents are ortho-, para-directing. However, due to their strong deactivating nature, such reactions would require harsh conditions.

Leaving Group Ability: The bromine atom on the phenyl ring can itself act as a leaving group in nucleophilic aromatic substitution or as a handle for further cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for additional molecular diversification.

The presence of fluorine can also enhance the metabolic stability and binding affinity of molecules in biological systems, a property often exploited in medicinal chemistry. nih.govresearchgate.net

Proton Transfer Dynamics and Tautomerism in Thiazole Amines

2-Aminothiazole and its derivatives can exist in a tautomeric equilibrium between the amino form and the imino form. rsc.org This phenomenon, known as prototropic tautomerism, involves the migration of a proton accompanied by a shift in double bonds. nih.gov

Amino Tautomer: The aromatic form where the exocyclic nitrogen is an amino group (-NH₂). This form is generally considered to be the more stable tautomer for 2-aminothiazoles in most conditions. rsc.orgresearchgate.net

Imino Tautomer: A non-aromatic form where the exocyclic nitrogen is an imino group (=NH) and the endocyclic (ring) nitrogen is protonated.

Spectroscopic studies (Raman, SERS) and DFT calculations have been employed to investigate this equilibrium. researchgate.net The results consistently indicate that the amino tautomer is the predominant species in solution. researchgate.net The energy difference between the two tautomers is significant enough to heavily favor the amino form.

Comparison of Amino and Imino Tautomers:

| Feature | Amino Tautomer | Imino Tautomer |

| Aromaticity | Aromatic | Non-aromatic |

| Proton Position | Proton on exocyclic nitrogen | Proton on endocyclic nitrogen |

| Stability | Generally more stable | Generally less stable |

| Dominance | Predominant form in solution | Minor contributor to equilibrium |

Proton transfer between these forms can occur, but the activation energy barrier is relatively high, meaning the interconversion is not typically rapid at room temperature without a catalyst. researchgate.net The dynamics of this transfer can be influenced by the solvent, pH, and temperature. The electronic effects of the 3-bromo-5-fluorophenyl substituent are expected to have a minor, though potentially measurable, influence on the position of the tautomeric equilibrium by modulating the electron density of the thiazole ring system.

Advanced Spectroscopic and Structural Elucidation Methodologies for 5 3 Bromo 5 Fluorophenyl Thiazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. For 5-(3-Bromo-5-fluorophenyl)thiazol-2-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, provides a complete picture of the atomic arrangement and electronic environment.

The ¹H NMR spectrum provides information on the number and environment of protons in the molecule. The aromatic region is particularly informative for this compound. The single proton on the thiazole (B1198619) ring (H-4) is expected to appear as a singlet. The protons on the phenyl ring will exhibit a distinct splitting pattern due to heteroatomic coupling with the fluorine atom. The two amine protons will typically appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration. researchgate.net

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. The chemical shifts of the thiazole ring carbons (C2, C4, and C5) are characteristic of this heterocyclic system. asianpubs.org The carbon attached to the amino group (C2) typically resonates at a lower field (~168-170 ppm) compared to the other thiazole carbons. The phenyl ring carbons will show distinct signals, with their chemical shifts influenced by the electron-withdrawing effects of the bromine and fluorine substituents. The carbon atoms directly bonded to bromine and fluorine will exhibit characteristic shifts.

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of the fluorine atom. nih.gov For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides insight into the electronic effects within the phenyl ring and can be sensitive to intermolecular interactions. The coupling constants between the fluorine atom and adjacent protons (³JHF) and carbons (JCF) are invaluable for confirming positional isomerism.

Table 1: Predicted NMR Spectroscopic Data for this compound Predicted values are based on typical ranges for similar structural motifs.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) |

| ¹H NMR | ||

| -NH₂ | 5.0 - 7.5 | br s |

| Thiazole-H4 | 7.0 - 7.8 | s |

| Phenyl-H2 | 7.2 - 7.6 | d, JHF ≈ 8-10 Hz |

| Phenyl-H4 | 7.0 - 7.4 | d, JHF ≈ 6-8 Hz |

| Phenyl-H6 | 7.3 - 7.7 | s |

| ¹³C NMR | ||

| Thiazole-C2 | 165 - 170 | |

| Thiazole-C4 | 105 - 115 | |

| Thiazole-C5 | 135 - 145 | |

| Phenyl-C1 | 140 - 145 | |

| Phenyl-C2 | 115 - 120 | d, ²JCF ≈ 20-25 Hz |

| Phenyl-C3 | 120 - 125 | d, ¹JCF ≈ 240-250 Hz |

| Phenyl-C4 | 130 - 135 | d, ⁴JCF ≈ 2-4 Hz |

| Phenyl-C5 | 122 - 128 | s |

| Phenyl-C6 | 110 - 115 | d, ²JCF ≈ 20-25 Hz |

| ¹⁹F NMR | ||

| Phenyl-F | -105 to -115 | m |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands are expected. nih.gov The N-H stretching vibrations of the primary amine group typically appear as a pair of bands in the 3300-3500 cm⁻¹ region. The C=N stretching vibration of the thiazole ring is expected around 1610-1630 cm⁻¹. mdpi.comresearchgate.net Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ range. The C-S stretching mode of the thiazole ring often appears in the fingerprint region, typically between 840-870 cm⁻¹. nih.gov The C-Br and C-F stretching vibrations are expected at lower wavenumbers, providing further confirmation of the structure.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -NH₂ | N-H Stretch | 3300 - 3500 |

| Thiazole Ring | C=N Stretch | 1610 - 1630 |

| Phenyl Ring | C=C Stretch | 1450 - 1600 |

| Phenyl-F | C-F Stretch | 1100 - 1250 |

| Thiazole Ring | C-S Stretch | 840 - 870 |

| Phenyl-Br | C-Br Stretch | 500 - 650 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₆BrFN₂S), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. nih.gov

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak [M]⁺ due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, which results in two peaks of almost equal intensity for the molecular ion ([M]⁺ and [M+2]⁺). This characteristic pattern is a definitive indicator of a monobrominated compound.

The fragmentation pattern provides structural information. Plausible fragmentation pathways could include the cleavage of the C-C bond between the two rings, loss of the amino group, or cleavage of the thiazole ring, providing fragments that further support the proposed structure.

X-ray Crystallography for Solid-State Structural Determination

In the solid state, molecules of this compound are expected to engage in various non-covalent interactions that dictate the crystal packing. A common and robust supramolecular synthon in 2-aminothiazole (B372263) derivatives is the formation of centrosymmetric dimers through a pair of N-H···N hydrogen bonds. nih.gov In this interaction, the amino group of one molecule acts as a hydrogen bond donor to the thiazole nitrogen of a neighboring molecule, forming a stable R²₂(8) ring motif. nih.govnih.gov

Chiroptical Spectroscopy (if applicable to chiral analogs or synthetic intermediates)

A thorough review of scientific literature and chemical databases reveals no specific studies employing chiroptical spectroscopy for the direct analysis of this compound. The parent compound itself is achiral and therefore does not exhibit chiroptical activity such as optical rotation, circular dichroism (CD), or optical rotatory dispersion (ORD).

Chiroptical techniques are specifically applied to chiral molecules—those that are non-superimposable on their mirror images. For these methods to be applicable to this compound, a chiral center would need to be introduced into its structure, either in a synthetic intermediate or as part of a derivative.

While the synthesis of various thiazole derivatives is a broad area of chemical research, specific literature detailing the synthesis and subsequent chiroptical analysis of chiral analogs of this compound is not available. The synthesis of inherently chiral thiazoles can be challenging, with risks of racemization during key steps of the process. researchgate.net

Should chiral synthetic intermediates or derivatives of this compound be developed in the future, chiroptical spectroscopy would be an invaluable tool. For instance, if a chiral substituent were introduced, CD spectroscopy could be used to determine the absolute configuration of the stereocenters and to study the conformational dynamics of the molecule in solution.

At present, due to the achiral nature of the parent compound and the absence of published research on its chiral derivatives, no experimental data tables on its chiroptical properties can be provided. The application of this technique remains hypothetical and contingent on the future synthesis of relevant chiral analogs.

Computational and Theoretical Studies on 5 3 Bromo 5 Fluorophenyl Thiazol 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular and electronic structures. nih.gov These methods, ranging from Density Functional Theory (DFT) to high-accuracy Ab Initio techniques, are used to predict the geometry, electronic properties, and spectroscopic signatures of molecules like 5-(3-Bromo-5-fluorophenyl)thiazol-2-amine.

Density Functional Theory (DFT) has become a popular and effective method for studying the electronic structure of molecules. aps.org It is widely applied to heterocyclic systems, including thiazole (B1198619) derivatives, due to its favorable balance of computational cost and accuracy. ekb.egresearchgate.net In studies of related compounds like 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, DFT calculations using the B3LYP functional have been employed to determine structural geometry (bond lengths and angles), electronic properties, and vibrational frequencies. researchgate.net These calculations often show good agreement with experimental data from X-ray crystallography. researchgate.net For this compound, DFT would be used to optimize the molecular geometry, calculate the electronic distribution, and predict its infrared and Raman spectra, providing a theoretical foundation for its structural characterization. nih.gov

Ab Initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational Ab Initio approach, though it does not fully account for electron correlation. More advanced methods provide higher accuracy. Studies on related benzothiazole (B30560) derivatives have utilized Ab Initio HF methods alongside DFT to investigate molecular structure and vibrational frequencies. researchgate.net While computationally more demanding, these methods can serve as a benchmark for DFT results and provide a more rigorous description of the electronic system, which is essential for accurately determining properties like electron affinities and ionization potentials.

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemical calculations for predicting chemical reactivity. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net For thiazole derivatives, DFT calculations are commonly used to determine the energies of these frontier orbitals and map their electron density distributions. ekb.egresearchgate.netmdpi.com Analysis of related compounds shows that the HOMO is often localized on the electron-rich aminothiazole ring, while the LUMO may be distributed across the aryl substituent. researchgate.net From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, as shown in the table below.

| Parameter | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Global Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating reactivity. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom to attract electrons. |

| Electrophilicity Index (ω) | μ2 / (2η) where μ = -χ | Measures the propensity to accept electrons. |

Molecular Dynamics Simulations for Conformational Landscape Exploration and Stability Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can explore its conformational landscape by simulating the rotation around the single bond connecting the phenyl and thiazole rings. These simulations provide insights into the most stable conformations and the energy barriers between them. In studies of other complex thiazole derivatives, MD simulations have been used to understand how these molecules interact with biological targets and to confirm the stability of binding poses identified through molecular docking. nih.gov Such simulations can reveal stable conformations and the dynamic behavior of the molecule in different environments, such as in solution. nih.gov

Prediction of Structure-Reactivity Relationships within the this compound Framework

By combining quantum chemical calculations with structural analysis, it is possible to predict structure-reactivity relationships. The electronic properties derived from DFT, such as the distribution of charges and the Molecular Electrostatic Potential (MEP) map, can identify the most likely sites for electrophilic and nucleophilic attack. For instance, the nitrogen and sulfur atoms in the thiazole ring are typically nucleophilic centers, while the amino group can also participate in hydrogen bonding. The bromine and fluorine substituents on the phenyl ring act as electron-withdrawing groups, influencing the electronic properties of the entire molecule. Structure-activity relationship (SAR) studies on related thiazole and thiadiazole derivatives have demonstrated how modifications to the phenyl ring and substitutions on the amino group can significantly alter biological activity, a principle that is directly informed by these computational predictions. nih.gov

Solvation Effects and Intermolecular Interactions in Theoretical Models

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical models can account for these effects in several ways. Implicit salvation models, such as the Polarizable Continuum Model (PCM), simulate the solvent as a continuous dielectric medium, which is computationally efficient for estimating how a solvent affects the electronic structure and stability of different conformers. Explicit salvation models involve simulating individual solvent molecules around the solute, typically within an MD framework. This approach is more computationally intensive but provides a more detailed picture of specific intermolecular interactions, such as hydrogen bonding between the amino group of this compound and water molecules. Understanding these interactions is critical for accurately predicting the molecule's behavior in a realistic chemical or biological setting.

In Silico Approaches for Ligand Design and Molecular Recognition Studies (focus on methodological advancement)

The rational design of ligands and the study of their recognition by biological macromolecules are cornerstones of modern drug development. For compounds based on the 2-aminothiazole (B372263) scaffold, such as this compound, a multi-faceted in silico approach is employed to predict and analyze their potential as drug candidates. This process involves a sophisticated workflow that has seen significant methodological advancements, enhancing the precision and predictive power of computational models.

Structure-Based Virtual Screening and Molecular Docking

A primary step in ligand design is identifying potential biological targets. This is often achieved through structure-based virtual screening, where libraries of compounds, including novel thiazole derivatives, are computationally docked against the three-dimensional structures of known protein targets. nih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity through scoring functions. wjarr.com For instance, studies on analogous thiazole-containing compounds have utilized docking to explore binding modes within the active sites of targets like tubulin, cyclooxygenase (COX) enzymes, and various kinases. nih.govacs.org

Methodological advancements in this area include the development of more accurate scoring functions and more sophisticated algorithms that account for protein flexibility. For example, instead of a rigid receptor model, "ensemble docking" uses multiple conformations of the target protein, often generated from molecular dynamics simulations, to provide a more realistic representation of the binding process.

Table 1: Methodologies in Molecular Docking Studies of Thiazole Analogs

| Methodology | Objective | Target Class Example | Software/Tool Example | Key Output |

|---|---|---|---|---|

| Virtual Screening | High-throughput screening of large compound libraries to identify potential hits. nih.gov | Kinases, Proteases | ZINC Database, AutoDock | Ranked list of compounds based on predicted binding affinity. |

| Molecular Docking | Predicts the binding pose and affinity of a ligand within a protein's active site. nih.gov | EGFR, VEGFR-2, Carbonic Anhydrase nih.govmdpi.com | Molegro Virtual Docker, Surflex-dock wjarr.commdpi.com | Binding energy (e.g., kcal/mol), visualization of key interactions (H-bonds, hydrophobic contacts). |

| MM/GBSA & MM/PBSA | Refines binding free energy calculations after docking, incorporating solvation effects. nih.govresearchgate.net | DNA Gyrase, EGFR nih.govresearchgate.net | Desmond, AMBER | More accurate estimation of binding free energy (ΔG_bind). |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. By simulating the movements of atoms over time (from nanoseconds to microseconds), MD can assess the stability of the predicted binding pose. nih.gov This technique is crucial for validating docking results and understanding the conformational changes that may occur upon ligand binding. nih.govnih.gov For example, MD simulations on thiazole derivatives complexed with their targets have been used to confirm the stability of key hydrogen bonds and other interactions observed in docking, providing stronger evidence for the proposed binding mode. nih.gov Post-simulation analyses like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) help quantify the stability of the complex. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For 2-aminothiazole derivatives, 2D- and 3D-QSAR models are developed to identify the key physicochemical properties (descriptors) that influence their potency. nih.gov Methodological advancements have moved from traditional linear regression to more powerful machine learning approaches like Artificial Neural Networks (ANN) and Support Vector Machines (SVM), which can capture complex, non-linear relationships. nih.gov

These models, once validated, can predict the activity of newly designed compounds, guiding the modification of the this compound scaffold to enhance efficacy. nih.gov For instance, QSAR studies on aminothiazoles have highlighted the importance of specific molecular descriptors, such as spatial autocorrelation and total molecular surface area, in influencing inhibitory activity against targets like Hec1/Nek2 kinase. tandfonline.comtandfonline.com

In Silico ADMET Profiling

A significant advancement in ligand design is the early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Poor pharmacokinetic profiles are a major cause of failure in drug development. In silico tools can now predict a range of properties for a molecule like this compound before it is even synthesized. nih.gov This includes predictions for oral bioavailability, blood-brain barrier penetration, interaction with metabolic enzymes (like cytochrome P450s), and potential toxicity. nih.govresearchgate.net

Table 2: Key Parameters in In Silico ADMET Profiling

| Parameter | Prediction Goal | Governing Rule/Model | Software/Tool Example |

|---|---|---|---|

| Lipophilicity (LogP) | Predicts solubility and permeability. aip.org | Lipinski's Rule of Five | SwissADME, Molinspiration nih.govaip.org |

| Water Solubility (LogS) | Determines how well the compound dissolves for absorption and distribution. aip.org | - | SwissADME |

| Oral Bioavailability | Estimates the fraction of the drug that reaches systemic circulation. nih.gov | Veber's Rule, BOILED-Egg Model nih.gov | SwissADME |

| Metabolism | Predicts which Cytochrome P450 (CYP) enzymes might metabolize the compound. | - | PreADMET, SwissADME |

| Toxicity | Flags potential toxic liabilities (e.g., mutagenicity, cardiotoxicity). | - | Osiris Property Explorer, ProTox-II |

These predictive models allow chemists to filter out compounds with likely ADMET issues early in the design phase, saving significant time and resources. researchgate.net

Quantum Mechanics (QM) Methods

For a deeper understanding of a molecule's intrinsic properties, quantum mechanics calculations, particularly Density Functional Theory (DFT), are employed. DFT can accurately calculate the electron density, molecular orbital energies (such as HOMO and LUMO), and electrostatic potential of a ligand. nih.govnih.gov This information is invaluable for understanding the molecule's reactivity, stability, and the nature of its interactions with a protein target, complementing the classical force fields used in docking and MD simulations. nih.gov

Derivatization and Functionalization Strategies for 5 3 Bromo 5 Fluorophenyl Thiazol 2 Amine Scaffold

Post-Synthetic Modifications of the Thiazole (B1198619) Amine Moiety

The exocyclic amino group at the C2 position of the thiazole ring is a key nucleophilic center, making it a prime target for a variety of post-synthetic modifications. These reactions are fundamental for creating libraries of analogs with diverse functionalities.

The nucleophilicity of the 2-amino group allows for straightforward acylation, alkylation, and arylation reactions, which are among the most common strategies for derivatizing this scaffold.

Acylation: The 2-amino group readily reacts with acylating agents such as acid chlorides and acid anhydrides to form the corresponding amides. nih.govlibretexts.org These reactions are typically performed in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to neutralize the acid byproduct. nih.gov This strategy is often used to introduce a wide array of substituents, thereby modulating the compound's steric and electronic properties. For instance, reacting the primary amine with chloroacetyl chloride in the presence of a base like potassium carbonate can introduce a reactive handle for further functionalization. nih.gov

| Reaction Type | Reagent Example | Base/Catalyst | Resulting Moiety |

| Acylation | Acetyl Chloride | Pyridine | N-acetyl-thiazol-2-amine |

| Acylation | Acetic Anhydride | Triethylamine | N-acetyl-thiazol-2-amine |

| Acylation | Benzoyl Chloride | Pyridine | N-benzoyl-thiazol-2-amine |

| Acylation | Chloroacetyl Chloride | K₂CO₃ | N-(chloroacetyl)thiazol-2-amine |

Alkylation: N-alkylation of the 2-amino group can be achieved using various alkylating agents, such as alkyl halides. These reactions can sometimes be challenging to control, potentially leading to mixtures of mono- and di-alkylated products or even alkylation of the thiazole ring nitrogen under certain conditions. pharmaguideline.com

Arylation: The introduction of an aryl or heteroaryl group onto the 2-amino nitrogen is a powerful method for extending the scaffold's aromatic system. Modern cross-coupling methodologies are well-suited for this transformation.

Chan-Lam Coupling: This copper-catalyzed reaction enables the N-arylation of amines using arylboronic acids as the coupling partners. organic-chemistry.org A key advantage of the Chan-Lam coupling is that it can often be performed at room temperature and is tolerant of air, making it operationally simpler than many palladium-catalyzed methods. organic-chemistry.orgnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly versatile method for forming C-N bonds. It can be used to couple the 2-amino group with a wide range of aryl or heteroaryl halides and triflates. nih.govnih.gov The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. acs.org

| Coupling Reaction | Arylating Agent | Catalyst System | Base |

| Chan-Lam | Phenylboronic acid | Cu(OAc)₂ | Pyridine or Et₃N |

| Buchwald-Hartwig | Phenyl bromide | Pd₂(dba)₃ / XPhos | NaOt-Bu or Cs₂CO₃ |

| Buchwald-Hartwig | 4-Chloropyridine | Pd(OAc)₂ / BINAP | K₃PO₄ |

Beyond the amino group, both the thiazole ring and its aryl substituent offer opportunities for further functionalization.

Transformations of the Aryl Substituent: The bromine atom on the 3-bromo-5-fluorophenyl ring serves as an exceptionally useful synthetic handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of substituents at this position, significantly diversifying the core scaffold.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. nih.govresearchgate.net It is widely used to introduce new aryl, heteroaryl, or alkyl groups. mdpi.com

Sonogashira Coupling: This method couples the aryl bromide with a terminal alkyne, creating an arylethynyl moiety. organic-chemistry.org The reaction is co-catalyzed by palladium and copper(I) salts and is fundamental for synthesizing conjugated systems. ucsb.eduorganic-chemistry.org

Other Cross-Coupling Reactions: Other notable reactions include the Heck coupling (with alkenes), Stille coupling (with organostannanes), and Buchwald-Hartwig amination to replace the bromine with another nitrogen-based functional group. nih.gov

| Coupling Reaction | Coupling Partner Example | Catalyst System | Resulting Linkage |

| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | C-C (Aryl-Aryl) |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | C-C (Aryl-Alkyne) |

| Heck | Styrene | Pd(OAc)₂ | C-C (Aryl-Alkene) |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / BINAP | C-N (Aryl-Amine) |

Transformations of the Thiazole Ring: Direct functionalization of the thiazole ring itself is more challenging. The C5 position is already occupied by the phenyl group. Electrophilic substitution at the C4 position is possible but generally less favorable than at C5. pharmaguideline.com A more viable strategy involves modification via the 2-amino group. For example, the amine can be converted to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents (e.g., halogens, cyano group) at the C2 position, replacing the original amino functionality. nih.gov

Scaffold Diversification through Peripheral Modifications

Peripheral modifications, particularly on the phenyl ring, are crucial for fine-tuning the electronic and steric properties of the molecule.

Further functionalization of the 3-bromo-5-fluorophenyl ring can be achieved through electrophilic aromatic substitution (EAS). The regiochemical outcome of these reactions is dictated by the directing effects of the existing halogen substituents. byjus.com

Positions Activated for EAS:

C2: ortho to Bromine, para to Fluorine

C4: ortho to both Bromine and Fluorine (may be sterically hindered)

C6: para to Bromine, ortho to Fluorine

This allows for the regioselective introduction of a third substituent onto the phenyl ring using standard EAS conditions. msu.edu

| EAS Reaction | Reagents | Electrophile | Expected Position(s) of Substitution |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | C2, C4, C6 |

| Bromination | Br₂ / FeBr₃ | Br⁺ | C2, C4, C6 |

| Sulfonation | Fuming H₂SO₄ | SO₃ | C2, C4, C6 |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | RCO⁺ | C2, C6 (C4 less likely due to sterics) |

| Friedel-Crafts Alkylation | RCl / AlCl₃ | R⁺ | C2, C6 (C4 less likely due to sterics) |

Potential Academic Applications of 5 3 Bromo 5 Fluorophenyl Thiazol 2 Amine As a Molecular Scaffold or Precursor

Role in Advanced Heterocyclic Chemistry Research

While 2-aminothiazoles are frequently used as versatile building blocks in the synthesis of more complex heterocyclic systems, no specific studies detailing the use of 5-(3-bromo-5-fluorophenyl)thiazol-2-amine for this purpose have been identified.

Exploration as a Building Block for Complex Molecular Architectures

There is no available research that documents the use of this compound as a foundational element for constructing intricate molecular structures. The reactivity of the amino group and the potential for cross-coupling reactions at the bromo-substituted position suggest its potential utility, but this has not been experimentally demonstrated in the literature.

Contribution to the Study of Aromaticity and Reactivity of Substituted Thiazoles

No studies were found that specifically investigate the aromaticity or reactivity of the thiazole (B1198619) ring within the this compound molecule. Such studies are crucial for understanding the chemical behavior of a compound and predicting its synthetic utility.

Design of Novel Chemical Entities for Research Purposes

The design and synthesis of novel compounds for research are a cornerstone of medicinal chemistry. However, the role of this compound in this context remains unexplored in the available literature.

Investigation as a Core Structure for Ligand Design Methodologies

There is no evidence in the scientific literature of this compound being used as a central scaffold in the development of new ligands. Ligand design often involves the systematic modification of a core structure to optimize binding to a biological target, but this specific compound does not appear to have been utilized in this manner.

Exploration of Structure-Function Hypotheses in Material Science Precursors (without specific material properties)

A search of the literature did not yield any studies that explore the use of this compound as a precursor in material science. While thiazole-containing compounds can be used in the development of organic materials, there is no specific information on the application of this particular molecule.

Future Research Directions and Challenges in the Study of 5 3 Bromo 5 Fluorophenyl Thiazol 2 Amine

The exploration of 5-(3-bromo-5-fluorophenyl)thiazol-2-amine and its analogs stands at a frontier of medicinal chemistry, driven by the versatile biological activities of the 2-aminothiazole (B372263) scaffold. While significant strides have been made, future research is poised to address existing challenges and unlock new possibilities. Key areas for future investigation include the development of greener synthetic methodologies, the integration of computational tools for intelligent design, deeper mechanistic understanding of its formation, expansion of its chemical diversity, and mastering stereochemical control in more complex derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(3-Bromo-5-fluorophenyl)thiazol-2-amine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via condensation reactions between 3-bromo-5-fluorobenzoic acid derivatives and thioamides. Activation of the carboxylic acid using phosphorus pentachloride (PCl₅) followed by cyclization with thiourea under inert conditions (e.g., nitrogen atmosphere) is a common approach . Alternative methods include Eaton’s reagent (P₂O₅·MsOH) for solvent-free Friedel-Crafts acylation to form fused thiazole derivatives, improving reaction efficiency .

- Key Variables : Elevated temperatures (80–120°C) and anhydrous solvents (e.g., dichloromethane or THF) are critical to minimize side reactions like oxidation of the thiazole ring.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.45–7.51 ppm for aromatic protons, δ 2.35 ppm for methyl groups in analogous thiazoles ) and high-resolution mass spectrometry (HRMS) confirm molecular structure. IR spectroscopy identifies functional groups (e.g., C-S stretching at 650–750 cm⁻¹).

- Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELX software resolves stereochemistry and intermolecular interactions. For example, hydrogen bonding patterns between the amine group and halogen atoms (Br/F) can be analyzed .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Assays :

- Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to control compounds like 5-aryl-oxadiazoles .

- Antimicrobial : Broth microdilution assays for minimum inhibitory concentration (MIC) against S. aureus or E. coli .

- Mechanistic Probes : Fluorescence quenching to study interactions with DNA or enzymes like topoisomerase II .

Advanced Research Questions

Q. How does the bromo-fluorophenyl substituent influence electronic properties and reactivity?

- Electronic Effects : The electron-withdrawing Br and F groups reduce electron density on the thiazole ring, enhancing electrophilic substitution at the C-2 amine position. DFT calculations (e.g., HOMO-LUMO gaps) reveal increased polarity, affecting solubility and binding to biological targets .

- Reactivity : Bromine facilitates Suzuki-Miyaura cross-coupling for functionalization (e.g., with aryl boronic acids), enabling diversification into libraries for structure-activity relationship (SAR) studies .

Q. How can contradictions in biological activity data across studies be resolved?

- Case Example : Discrepancies in anticancer activity may arise from differences in cell line specificity or impurities in synthetic batches.

- Resolution :

- Purity Validation : HPLC (>95% purity) and elemental analysis .

- Dose-Response Curves : Ensure consistent IC₅₀ measurement protocols (e.g., 48-hour incubation vs. 72-hour) .

- Control Experiments : Compare with structurally similar compounds like 5-(4-Bromophenyl)-4-methylthiazol-2-amine to isolate substituent effects .

Q. What computational methods predict binding modes with biological targets?

- Approach :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with receptors (e.g., EGFR kinase). The thiazole ring’s nitrogen atoms often form hydrogen bonds with active-site residues .

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .

Q. How does protonation state affect crystallization and intermolecular interactions?

- Case Study : Mono-hydrobromide salts of analogous thiazoles show protonation at the pyridine nitrogen, altering hydrogen-bonding networks (e.g., N–H⋯Br⁻ vs. N–H⋯Owater interactions) .

- Techniques : pH-dependent crystallization trials (pH 4–7) and Hirshfeld surface analysis to map interaction landscapes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.